1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis-

CAS No.: 1895077-69-6

Cat. No.: VC8344714

Molecular Formula: C26H16O8

Molecular Weight: 456.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1895077-69-6 |

|---|---|

| Molecular Formula | C26H16O8 |

| Molecular Weight | 456.4 g/mol |

| IUPAC Name | 5-[5-(3,5-dicarboxyphenyl)naphthalen-1-yl]benzene-1,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-3-1-5-21-20(4-2-6-22(19)21)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |

| Standard InChI Key | YPGWWACOIFPAKG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=C1)C4=CC(=CC(=C4)C(=O)O)C(=O)O |

| Canonical SMILES | C1=CC2=C(C=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=C1)C4=CC(=CC(=C4)C(=O)O)C(=O)O |

Introduction

Chemical Identification and Structural Overview

Molecular Characteristics

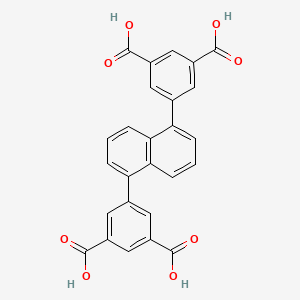

The compound’s molecular formula is C₂₄H₁₄O₈, with a molecular weight of 456.4 g/mol. Its structure consists of:

-

Two 1,3-benzenedicarboxylic acid moieties: These provide carboxylic acid functional groups (-COOH) at the 1 and 3 positions, enabling coordination with metal ions.

-

A central 1,5-naphthalenediyl linker: This aromatic bridge introduces rigidity and extended π-conjugation, which are critical for electronic and structural stability in supramolecular assemblies.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1895077-69-6 |

| Molecular Formula | C₂₄H₁₄O₈ |

| Molecular Weight | 456.4 g/mol |

| IUPAC Name | 1,3-Benzenedicarboxylic acid, 5,5'-(1,5-naphthalenediyl)bis- |

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a Pd-catalyzed coupling reaction between 1,5-diaminonaphthalene and 1,3-benzenedicarboxylic acid chloride. Key steps include:

-

Activation of Carboxylic Acids: The acid chloride derivative is prepared by treating 1,3-benzenedicarboxylic acid with thionyl chloride (SOCl₂).

-

Coupling Reaction: The acid chloride reacts with 1,5-diaminonaphthalene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) at elevated temperatures (80–120°C).

-

Purification: The crude product is isolated via column chromatography or recrystallization.

Table 2: Reaction Conditions

| Parameter | Detail |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Temperature | 80–120°C |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 12–24 hours |

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to enhance reaction efficiency and yield. Process parameters such as temperature gradients and catalyst recycling are optimized to minimize waste and energy consumption.

Molecular Structure and Physicochemical Properties

Structural Features

-

Conjugation and Rigidity: The naphthalene linker’s planar structure facilitates π-π stacking interactions, which stabilize crystalline MOF architectures.

-

Carboxylic Acid Coordination Sites: The two -COOH groups per benzenedicarboxylic unit act as bidentate ligands, enabling the formation of multidimensional metal-organic networks.

Spectroscopic Characterization

-

FT-IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (O-H stretching) confirm the presence of carboxylic acid groups.

-

NMR: ¹H NMR signals at δ 7.5–8.5 ppm correspond to aromatic protons on the naphthalene and benzene rings.

Chemical Reactivity and Functionalization

Oxidation Reactions

Exposure to oxidizing agents like KMnO₄ converts the naphthalene moiety into 1,5-naphthoquinone, introducing ketone functionalities that alter electronic properties.

Electrophilic Substitution

The aromatic rings undergo nitration (HNO₃/H₂SO₄) and halogenation (Cl₂/FeCl₃), yielding derivatives with enhanced solubility or reactivity. For example:

This reaction introduces nitro groups at the para positions of the benzene rings.

Coordination Chemistry

The compound serves as a linker in MOFs, coordinating with metal ions such as Zn²⁺ or Cu²⁺ to form porous frameworks. For instance:

These MOFs exhibit high surface areas (>1000 m²/g) and applications in gas storage.

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

-

Gas Storage: Zn-based MOFs incorporating this linker show CO₂ adsorption capacities of 3.2 mmol/g at 1 bar and 298 K.

-

Catalysis: The porous structure facilitates heterogeneous catalysis, such as the oxidation of alkanes to alcohols.

Polymer Science

The compound acts as a monomer in polyamides and polyesters, where its rigidity enhances thermal stability. Polymers derived from it exhibit glass transition temperatures (T_g) exceeding 200°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume